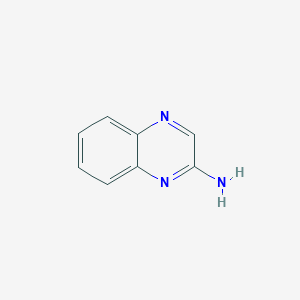

Quinoxalin-2-amine

Descripción general

Descripción

Quinoxalin-2-amine is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Synthesis Analysis

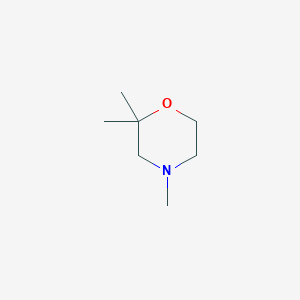

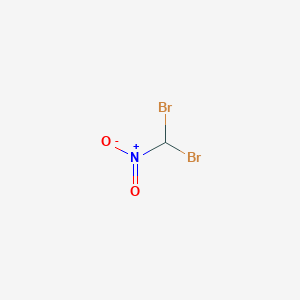

Quinoxalin-2-amine can be synthesized through various methods. For instance, a copper-catalyzed oxidative C-3 amination of quinoxalin-2 (1 H)-ones with primary or secondary amines as the nitrogen sources has been developed . Another method involves the synthesis of new phenylisoxazole quinoxalin-2-amine hybrids .Molecular Structure Analysis

The molecular structure of Quinoxalin-2-amine is characterized by the presence of a quinoxaline core, which is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The presence of intramolecular charge transfer (ICT) transitions in the absorption spectra of amine derivatives is attributed to the existence of the D–A building units .Chemical Reactions Analysis

Quinoxalin-2-amine undergoes various chemical reactions. For instance, a direct sp3 C–H amination of cyclic amines (dihydroquinoxalinones and dihydrobenzoxazinones) with dialkyl azo dicarboxylates accelerated by visible-light irradiation under metal and photocatalyst-free conditions is described .Physical And Chemical Properties Analysis

Quinoxalin-2-amine has a molecular weight of 145.161, a density of 1.3±0.1 g/cm3, a boiling point of 297.6±20.0 °C at 760 mmHg, and a melting point of 155-157ºC . It also has a flash point of 159.0±9.0 °C .Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

Quinoxalin-2-amine derivatives, particularly quinoxalin-2(1H)-ones, have been extensively studied for their role in heterogeneous catalysis . These compounds are involved in recyclable catalytic reactions for direct C–H functionalization, which is a sustainable approach for synthesizing a wide range of functionalized quinoxalines. This process is crucial for the development of green chemistry methods and has applications in materials chemistry and pharmacology .

Photoredox Catalysis

In the realm of photoredox catalysis , quinoxalin-2-amine derivatives are used for regioselective C-3-alkylation via C–N bond cleavage. This method employs continuous-flow photoredox catalysis, which is a metal-free, visible-light-driven process. It allows for the efficient synthesis of C-3-alkylated quinoxalin-2(1H)-ones, which are valuable in pharmaceuticals and organic materials .

Medicinal Chemistry

Quinoxalin-2-amine is a key scaffold in medicinal chemistry . Its derivatives exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, and anti-HIV properties. These compounds are significant therapeutic agents in the pharmaceutical industry .

Mecanismo De Acción

Target of Action

Quinoxalin-2-amine, also known as 2-Aminoquinoxaline, primarily targets the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, making them key targets for managing conditions like diabetes .

Mode of Action

Quinoxalin-2-amine interacts with its targets by inhibiting their activity. Specifically, it exhibits inhibitory activity against α-amylase and α-glucosidase enzymes . The compound forms important interactions with the active sites of these enzymes, leading to a decrease in their activity .

Biochemical Pathways

By inhibiting α-amylase and α-glucosidase, Quinoxalin-2-amine affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates into glucose, thereby regulating blood sugar levels .

Result of Action

The inhibition of α-amylase and α-glucosidase enzymes by Quinoxalin-2-amine leads to a decrease in the rate of carbohydrate breakdown. This can help manage blood sugar levels, making the compound potentially useful in the treatment of conditions like diabetes .

Action Environment

The action of Quinoxalin-2-amine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its activity. Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound . .

Direcciones Futuras

Quinoxalin-2-amine has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising future direction .

Propiedades

IUPAC Name |

quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWAEZWWQFSEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279557 | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-2-amine | |

CAS RN |

5424-05-5 | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Quinoxalin-2-amine?

A1: Quinoxalin-2-amine has the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. []

Q2: How is Quinoxalin-2-amine typically characterized spectroscopically?

A2: Quinoxalin-2-amine and its derivatives are commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. These techniques help in confirming the structure and purity of the synthesized compounds. [, ]

Q3: What are some efficient methods for synthesizing Quinoxalin-2-amine derivatives?

A3: Various synthetic routes have been explored for Quinoxalin-2-amine derivatives, including:

- Cerium Oxide Nanoparticle-Catalyzed Synthesis: This environmentally friendly approach uses cerium oxide nanoparticles to catalyze a three-component reaction between 1,2-diamines, carbonyl compounds (aldehydes or ketones), and isocyanides in water. [, ]

- Cyanide-Based Sequential Reaction: This efficient method utilizes sodium cyanide in a one-pot, two-step reaction with ortho-phenylenediamines and aldehydes under aerobic conditions. [, ]

- 2,1,3-Benzoselenadiazole Intermediates: This strategy employs readily accessible 2,1,3-benzoselenadiazoles for the synthesis of mutagenic imidazo[4,5-f]quinoxalin-2-amines. [, , ]

Q4: How does the reactivity of Quinoxalin-2-amine compare to chloropyrazine in reactions with potassium amide?

A4: While both 2-chloropyrazine and 2-chloroquinoxaline react with potassium amide in liquid ammonia to produce their respective amino derivatives, the mechanisms differ. 2-chloropyrazine undergoes an Addition-Nucleophilic-Ring-Opening-Ring-Closure (ANRORC) mechanism, while 2-chloroquinoxaline follows an Addition-Elimination (AE) pathway. []

Q5: Are there any known catalytic applications of Quinoxalin-2-amine derivatives?

A5: Currently, the research primarily focuses on the biological activity and synthesis of Quinoxalin-2-amine derivatives. Catalytic properties and applications haven't been extensively explored yet.

Q6: How do structural modifications of Quinoxalin-2-amine influence its biological activity?

A6: Modifications to the Quinoxalin-2-amine scaffold significantly impact its biological activity. For instance, introducing a piperidine ring at the 2-amino position, along with specific substitutions on the phenyl ring, has been shown to enhance anti-salmonella activity and biofilm inhibition. []

Q7: Can you elaborate on the influence of specific substituents on Quinoxalin-2-amine's biological activity?

A7: Research indicates that incorporating electron-withdrawing groups like chlorine or electron-donating groups like methoxy at the para position of the phenyl ring in N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines can lead to potent anti-salmonella activity. []

Q8: What are some notable biological activities exhibited by Quinoxalin-2-amine derivatives?

A8: Quinoxalin-2-amine derivatives have shown promising activity in various biological contexts:

- Antibacterial Activity: Some derivatives exhibit potent anti-salmonella activity against Salmonella paratyphi, making them potential candidates for combating foodborne illnesses. []

- Antibiofilm Activity: Certain derivatives can effectively inhibit biofilm formation in Salmonella paratyphi, a significant challenge in antibacterial therapy. []

- α-Amylase and α-Glucosidase Inhibition: Phenylisoxazole quinoxalin-2-amine hybrids have shown potential as inhibitors of α-amylase and α-glucosidase, suggesting potential applications in managing diabetes. []

- Apoptosis Induction: Hybrid molecules incorporating Quinoxalin-2-amine with a benzimidazole nucleus exhibit promising apoptosis-inducing properties, highlighting their potential in cancer research. []

- Nuclear Import Inhibition: Derivatives like INI-43 can inhibit the nuclear import receptor Kpnβ1, disrupting nuclear transport and displaying anticancer activity in various cancer cell lines. []

- Sphingosyl Phosphorylcholine (SPC) Receptor Inhibition: 3-Chloro-5-substituted-quinoxalin-2-amine derivatives demonstrate superior inhibition of the SPC receptor, suggesting potential therapeutic use in inflammatory diseases like atopic dermatitis. []

Q9: Are there known instances of Quinoxalin-2-amine derivatives acting as mutagens?

A9: Yes, some Quinoxalin-2-amine derivatives, particularly those with methyl substitutions on the imidazo[4,5-f]quinoxaline ring system, such as 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (4,8-DiMeIQx) and 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (5,8-DiMeIQx), have been identified as potent mutagens. [, ]

Q10: What is the significance of the compound 2-aminoquinoxaline-3-carboxyamide in relation to alloxazine?

A10: 2-aminoquinoxaline-3-carboxyamide serves as a precursor for synthesizing alloxazine. This synthetic pathway highlights the versatility of Quinoxalin-2-amine derivatives in accessing other biologically relevant heterocyclic compounds. []

Q11: What approaches could be explored to enhance the stability, solubility, or bioavailability of Quinoxalin-2-amine derivatives for pharmaceutical applications?

A11: While the research primarily focuses on synthesis and biological evaluation, potential strategies to improve the pharmaceutical properties of Quinoxalin-2-amine derivatives could involve:

Q12: What is known about the toxicity and safety profile of Quinoxalin-2-amine derivatives?

A12: Detailed toxicological data is limited in the provided research. Given the mutagenic potential of some derivatives, thorough toxicity assessments are crucial before considering clinical applications.

Q13: How are residues of Sulfaquinoxaline, a related compound, analyzed in food products like eggs and poultry?

A14: Residues of Sulfaquinoxaline in food products are determined by first extracting the compound using acetonitrile. After a partitioning clean-up, Sulfaquinoxaline is hydrolyzed to 2-aminoquinoxaline. This is then converted to its trifluoroacetyl derivative, which is suitable for analysis by gas-liquid chromatography with electron-capture detection. This method is effective for detecting residues at concentrations ranging from 0.1 to 5 mg kg-1. []

Q14: What analytical techniques are used to identify and quantify Quinoxalin-2-amine and its photoproducts in water samples?

A15: Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-Q-TOFMS) is a powerful technique employed to analyze Quinoxalin-2-amine and its photoproducts in water. This method provides information about the molecular weight and fragmentation patterns of the compounds, facilitating their identification and quantification. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)

![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)